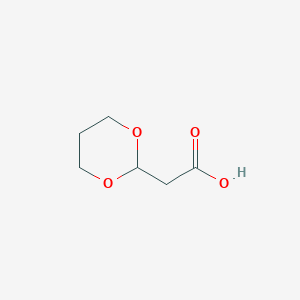
Ácido 2-(1,3-dioxan-2-il)acético
Descripción general
Descripción
2-(1,3-Dioxan-2-yl)acetic acid is an organic compound with the molecular formula C6H10O4. It is characterized by a dioxane ring attached to an acetic acid moiety. This compound is used in various chemical and industrial applications due to its unique structural properties.
Aplicaciones Científicas De Investigación
2-(1,3-Dioxan-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a protective group for carbonyl compounds.
Biology: Employed in the synthesis of biologically active molecules and as a precursor in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
Target of Action
It is known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It is likely that it interacts with its targets through a mechanism similar to other organic compounds, which typically involves binding to the active site of an enzyme or receptor, thereby modulating its activity .
Biochemical Pathways
It is known that similar compounds can participate in various biochemical reactions, including acetalization of aldehydes and ketalization of ketones with ethylene glycol .
Pharmacokinetics
Similar compounds are known to be absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys .
Result of Action
Similar compounds are known to modulate the activity of various enzymes and receptors, leading to changes in cellular function .
Action Environment
The action, efficacy, and stability of 2-(1,3-Dioxan-2-yl)acetic acid can be influenced by various environmental factors, including pH, temperature, and the presence of other compounds . For example, the stability of similar compounds, such as dioxolanes, can be affected by pH and temperature .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxan-2-yl)acetic acid typically involves the acetalization of carbonyl compounds with 1,3-propanediol in the presence of an acid catalyst. A common method includes the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Other methods involve the use of ethyl orthoformate and a catalytic amount of NBS (N-Bromosuccinimide) for in situ acetal exchange .
Industrial Production Methods
Industrial production of 2-(1,3-Dioxan-2-yl)acetic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also involve the use of advanced separation techniques to isolate the desired product from by-products and unreacted starting materials.
Análisis De Reacciones Químicas
Types of Reactions
2-(1,3-Dioxan-2-yl)acetic acid undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, OsO4
Reduction: H2/Ni, H2/Rh, LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides, SOCl2
Major Products Formed
Oxidation: Carboxylic acids, lactones
Reduction: Alcohols, alkanes
Substitution: Alkylated or acylated derivatives
Comparación Con Compuestos Similares
Similar Compounds
- 1,3-Dioxane-4-acetic acid
- 1,3-Dioxolane-4-acetic acid
- 2-Methyl-1,3-dioxane-4-acetic acid
Uniqueness
2-(1,3-Dioxan-2-yl)acetic acid is unique due to its specific ring structure, which imparts distinct chemical reactivity and stability. Compared to similar compounds, it offers a balance of reactivity and stability, making it a versatile intermediate in various chemical syntheses .
Propiedades
IUPAC Name |
2-(1,3-dioxan-2-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O4/c7-5(8)4-6-9-2-1-3-10-6/h6H,1-4H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFSGHJWNQBTIFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(OC1)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















